2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a pyrimidinone core substituted with a phenyl group at position 4 and an ethylsulfanyl moiety at position 2. The pyrimidinone ring contributes to hydrogen-bonding interactions, a critical feature in biological target engagement.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-27-19-11-7-6-10-17(19)21(26)22-12-13-24-15-23-18(14-20(24)25)16-8-4-3-5-9-16/h3-11,14-15H,2,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOSFGOTYVRJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure: A benzamide derivative with a 3,4-dimethoxyphenethylamine substituent. Lacks the pyrimidinone core and ethylsulfanyl group.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- The dimethoxy phenyl group may enhance solubility but lacks the thioether functionality of the target compound.
Methylsulfanyl Pyrimidine Derivatives
- Examples : N-[2-(Methylsulfanyl)-6-Oxo-1,6-Dihydropyrimidin-4-yl]Benzenesulfonamide .
- Structure : Features a methylsulfanyl (-S-CH₃) group instead of ethylsulfanyl and a benzenesulfonamide moiety instead of benzamide.
- Synthesis : Methyl iodide was used for alkylation under NaOH conditions .
- Key Differences :
- Alkyl Chain Length : Methylsulfanyl derivatives may exhibit faster metabolic clearance due to shorter chain length compared to ethylsulfanyl.
- Sulfonamide vs. Benzamide : Sulfonamides generally have higher acidity (pKa ~10) versus benzamides, affecting ionization and target binding.
Heterocyclic Thioether Derivatives
- Examples: 2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-Benzamide .
- Structure: Thiazole or isoxazole rings replace the pyrimidinone core.
- Functional Implications: Thiazole rings enhance aromaticity and metabolic stability compared to pyrimidinone. Trifluoromethyl groups improve bioavailability but introduce steric hindrance.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Ethylsulfanyl introduction may require longer reaction times compared to methylsulfanyl derivatives due to reduced electrophilicity of ethyl iodide .
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